molecular formula C14H12Cl2N2O3 B2813323 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline CAS No. 478259-78-8

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline

Cat. No.: B2813323
CAS No.: 478259-78-8
M. Wt: 327.16
InChI Key: HKXUICWVLJCIQJ-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline is an organic compound with a complex structure that includes chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline derivatives, followed by chlorination and methoxylation reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, often using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-21-13-6-5-9(7-11(13)16)8-17-14-10(15)3-2-4-12(14)18(19)20/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXUICWVLJCIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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